Cas no 1190-14-3 (4-Bromobutylphosphonic acid)

4-Bromobutylphosphonic acid structure
4-Bromobutylphosphonic acid structure
商品名:4-Bromobutylphosphonic acid
CAS番号:1190-14-3
MF:C4H10BrO3P
メガワット:216.9982
MDL:MFCD00466589
CID:2601041
PubChem ID:354333093

4-Bromobutylphosphonic acid 化学的及び物理的性質

名前と識別子

    • (4-Bromobutyl)phosphonic Acid
    • 4-bromobutylphosphonic acid
    • FCH1651784
    • OR323069
    • CS-0115735
    • B5014
    • MFCD00466589
    • BAA19014
    • C70021
    • SCHEMBL4144991
    • AKOS026671315
    • (4-Bromobutyl)phosphonicacid
    • DA-60336
    • 1190-14-3
    • HY-140328
    • BP-21734
    • 810-973-0
    • 4-Bromobutylphosphonic acid
    • MDL: MFCD00466589
    • インチ: 1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8)
    • InChIKey: FXFARGAYPHUQQL-UHFFFAOYSA-N
    • ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])P(=O)(O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 215.95509g/mol
  • どういたいしつりょう: 215.95509g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • ゆうかいてん: 127.0 to 131.0 deg-C

4-Bromobutylphosphonic acid セキュリティ情報

4-Bromobutylphosphonic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM339327-1g
4-Bromobutylphosphonic acid
1190-14-3 95%+
1g
$415 2023-11-23
TRC
B486388-5mg
4-Bromobutylphosphonic Acid
1190-14-3
5mg
$ 65.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5014-200mg
4-Bromobutylphosphonic acid
1190-14-3 98.0%(T)
200mg
585.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-21734-100mg
4-Bromobutylphosphonic acid
1190-14-3 97%
100mg
3990.0CNY 2021-08-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB18856-1g
4-Bromobutylphosphonic acid
1190-14-3 97%
1g
2643.00 2021-07-09
eNovation Chemicals LLC
Y1246855-250mg
(4-BroMobutyl)phosphonic acid
1190-14-3 98%
250mg
$165 2024-06-07
abcr
AB471239-1g
4-Bromobutylphosphonic acid, min. 97%; .
1190-14-3
1g
€486.10 2025-02-14
1PlusChem
1P008YHE-200mg
(4-BroMobutyl)phosphonic acid
1190-14-3 >98.0%(T)
200mg
$159.00 2023-12-26
A2B Chem LLC
AE17138-250mg
4-Bromobutylphosphonic acid
1190-14-3 98%
250mg
$108.00 2024-04-20
eNovation Chemicals LLC
Y1246855-250mg
(4-BroMobutyl)phosphonic acid
1190-14-3 98%
250mg
$165 2025-02-20

4-Bromobutylphosphonic acid 関連文献

4-Bromobutylphosphonic acidに関する追加情報

Recent Advances in the Application of 4-Bromobutylphosphonic Acid (CAS: 1190-14-3) in Chemical Biology and Pharmaceutical Research

4-Bromobutylphosphonic acid (CAS: 1190-14-3) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This compound, characterized by a bromine substituent and a phosphonic acid group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and prodrugs. This research brief aims to summarize the latest findings and applications of 4-bromobutylphosphonic acid, providing insights into its mechanistic roles and therapeutic implications.

One of the most significant applications of 4-bromobutylphosphonic acid is its use in the synthesis of phosphonate-based enzyme inhibitors. Phosphonates are known to mimic the transition states of enzymatic reactions, making them potent inhibitors of enzymes such as proteases and phosphatases. A recent study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-bromobutylphosphonic acid in the design of novel HIV-1 protease inhibitors. The bromine moiety facilitates further functionalization, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.

In addition to its role in enzyme inhibition, 4-bromobutylphosphonic acid has been explored as a precursor for prodrug development. Prodrug strategies are increasingly employed to improve the pharmacokinetic properties of therapeutic agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of phosphonate prodrugs using 4-bromobutylphosphonic acid as a starting material. These prodrugs exhibited enhanced cellular uptake and sustained release of the active phosphonate, underscoring the compound's utility in drug delivery systems.

Recent advancements in chemical biology have also leveraged 4-bromobutylphosphonic acid for the development of activity-based probes (ABPs). ABPs are powerful tools for studying enzyme activity and identifying novel drug targets. A study in ACS Chemical Biology described the design of a phosphonate-based ABP derived from 4-bromobutylphosphonic acid, which selectively labeled active sites of serine hydrolases in complex proteomes. This approach provides a robust platform for target identification and validation in drug discovery.

Despite its promising applications, challenges remain in the synthesis and handling of 4-bromobutylphosphonic acid. The compound's reactivity and sensitivity to hydrolysis necessitate careful optimization of reaction conditions. Recent work in Organic Process Research & Development has addressed these issues by developing scalable and reproducible synthetic routes. These advancements are critical for ensuring the reliable supply of 4-bromobutylphosphonic acid for both research and industrial applications.

In conclusion, 4-bromobutylphosphonic acid (CAS: 1190-14-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from enzyme inhibition and prodrug development to the design of activity-based probes. Ongoing research efforts are expected to further expand its utility, particularly in the context of targeted therapies and personalized medicine. As the field advances, the integration of 4-bromobutylphosphonic acid into innovative drug discovery platforms will likely yield new therapeutic opportunities.

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